Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The spirocyclic scaffold provides a three-dimensional framework that can be functionalized for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization of the hydroxymethyl and carboxylate groups. One common method involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug discovery due to its unique three-dimensional structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both a hydroxymethyl group and a thia-azaspiro scaffold. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-7-12(8-13)9(6-14)4-5-17-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLOTFCKKHEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.